molecular formula C16H15ClO6 B117692 6-O-Demethyl Griseofulvin CAS No. 20168-88-1

6-O-Demethyl Griseofulvin

Cat. No. B117692
CAS RN: 20168-88-1
M. Wt: 338.74 g/mol
InChI Key: SYNGDIBHUPXIQA-QZTNRIJFSA-N
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Description

6-O-Demethyl Griseofulvin is a metabolite of Griseofulvin . It is an off-white solid and is one of two demethyl metabolites of griseofulvin produced by oxidative metabolism in vivo .


Synthesis Analysis

The synthesis of 6-O-Demethyl Griseofulvin involves an improved synthesis of the 6-phenol derivative, and the structures are proven by single-crystal X-ray analysis . A strategy for the total synthesis of griseofulvin is suggested by a polar analysis that ignores the polar activation afforded by the furan oxygen .


Molecular Structure Analysis

The molecular weight of 6-O-Demethyl Griseofulvin is 338.74, and its molecular formula is C16H15ClO6 .


Physical And Chemical Properties Analysis

6-O-Demethyl Griseofulvin is an off-white solid . Its solubility is slight in DMSO and Methanol . The specific rotation is +390.2° (c = 0.1, Methanol) .

Scientific Research Applications

Metabolite Profiling and Marker Identification

6-O-Demethyl Griseofulvin has been identified as a potential marker compound of griseofulvin use in cattle. It was found in liver tissues, highlighting its potential in monitoring the misuse of antifungal agents in food-producing animals (Tarbin & Fussell, 2013).

Drug Metabolism Analysis

Studies have evaluated the metabolism of griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin, in human plasma and skin blister fluid. These studies provide insight into the bioavailability and distribution of griseofulvin in human body fluids (Schäfer-Korting, Korting, & Mutschler, 2004).

Synthesis and Structural Analysis

The synthesis and structural analysis of 6-O-Demethyl Griseofulvin have been achieved, offering insights into the molecular structure and potential applications of this compound. X-ray analysis has been used to determine its structure, contributing to a deeper understanding of its chemical properties (Rønnest et al., 2010).

Mass Spectrometry Mapping in Fungi

Mass spectrometry mapping has been utilized to investigate the production of griseofulvin and its derivatives, including 6-O-Demethyl Griseofulvin, in fungal cultures. This research provides valuable information on the ecological roles and biosynthesis of these compounds in fungi (Sica et al., 2016).

Anti-HIV and Antifungal Activities

A derivative of griseofulvin, related to 6-O-Demethyl Griseofulvin, has shown potential anti-HIV activity, indicating the broad spectrum of applications for griseofulvin derivatives in medicine (Zhang et al., 2017).

Quality Control and Impurity Analysis

The presence of 6-O-Demethyl Griseofulvin as an impurity in griseofulvin has been analyzed using LC-UV/MS techniques. This research is crucial for the quality control and safety assessment of pharmaceutical products (Chen Xiaoyan, 2011).

Safety And Hazards

The safety data sheet for 6-O-Demethyl Griseofulvin indicates that no special precautions are necessary if used correctly .

Future Directions

Griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18), ranging from −3.34 to −5.61 kcal mol −1 . This could be responsible for liver injury and Mallory body (MB) formation in hepatocytes of human, mouse, and rat treated with griseofulvin . The stronger binding of griseofulvin to K18 in rodents than in human may explain the observed difference in the severity of hepatitis between rodents and human .

properties

IUPAC Name

(2S,5'R)-7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNGDIBHUPXIQA-QZTNRIJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Demethyl Griseofulvin

CAS RN

20168-88-1
Record name (1′S,6′R)-7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20168-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Demethylgriseofulvin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020168881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-DESMETHYLGRISEOFULVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6C2G3UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Eaton - 2022 - esr.cri.nz
1. EXECUTIVE SUMMARY Many New Zealand homes are known to suffer from mould and dampness. This may pose a health hazard not only due to the potential for development of …
Number of citations: 0 www.esr.cri.nz

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